3,5-Di-O-p-chlorobenzoyl |A-Floxuridine

Catalog No.
S875789
CAS No.
110558-30-0
M.F
C₂₃H₁₇Cl₂FN₂O₇
M. Wt
523.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Di-O-p-chlorobenzoyl |A-Floxuridine

CAS Number

110558-30-0

Product Name

3,5-Di-O-p-chlorobenzoyl |A-Floxuridine

IUPAC Name

[(2R,3R,5S)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate

Molecular Formula

C₂₃H₁₇Cl₂FN₂O₇

Molecular Weight

523.29

InChI

InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32)/t17-,18-,19+/m1/s1

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl

Synonyms

2’-Deoxy-3,5-di-O-p-chlorobenzoyl-α-D-ribofuranosyl-5-fluorouracil; 3,5-Di-O-p-chlorobenzoyl α-5-Fluoro-2’-deoxyuridine; 1-[3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-α-D-erythro-pentofuranosyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione;

3,5-Di-O-p-chlorobenzoyl α-floxuridine is the highly crystalline, protected α-anomer of the antimetabolite floxuridine. In industrial nucleoside synthesis, the coupling of 5-fluorouracil with Hoffer’s chlorosugar (3,5-di-O-p-chlorobenzoyl-2-deoxy-D-ribofuranosyl chloride) inherently generates a mixture of α and β anomers. As a result, this specific protected α-anomer is a mandatory procurement item for API impurity profiling, intermediate QA/QC, and the development of nuclease-resistant α-oligonucleotides. Its dual p-chlorobenzoyl protection provides enhanced lipophilicity and a strong UV chromophore, ensuring high-resolution detection during chromatographic separation from the desired β-anomer API[1].

Substituting this compound with the final deprotected α-floxuridine or the standard β-floxuridine API completely invalidates intermediate-stage quality control. In commercial manufacturing, the critical stereochemical separation occurs before deprotection, meaning process chemists must quantify the 3,5-di-O-p-chlorobenzoyl α-anomer directly in the reaction mixture. Furthermore, replacing the p-chlorobenzoyl groups with standard acetyl or benzoyl protections alters the chromatographic retention time and UV extinction coefficient, rendering the standard useless for calibrating the specific industrial Hoffer-based synthetic route [1].

Chromatographic Resolution in API Intermediate Profiling

In reverse-phase HPLC (RP-HPLC) analysis of nucleoside coupling mixtures, 3,5-di-O-p-chlorobenzoyl α-floxuridine demonstrates a distinct retention profile compared to the β-anomer due to the spatial orientation of the bulky p-chlorobenzoyl groups. Quantitative assays show that the protected α-anomer can be resolved with a selectivity factor (α) > 1.5 against the protected β-anomer under standard acetonitrile/water gradients, whereas deprotected α/β floxuridine mixtures often exhibit co-elution or significantly lower resolution (selectivity factor < 1.2) without specialized chiral or highly optimized columns [1].

Evidence DimensionChromatographic Selectivity Factor (α) (RP-HPLC)
Target Compound Data> 1.5 (Protected α vs β anomer)
Comparator Or Baseline< 1.2 (Deprotected α vs β floxuridine)
Quantified Difference> 25% improvement in baseline resolution
ConditionsReverse-phase HPLC, standard C18 column, acetonitrile/water gradient

Enables accurate, routine quantification of the α-anomer impurity immediately after the coupling step, preventing costly processing of impure batches.

UV Detection Sensitivity for Trace Impurity Quantification

The presence of two p-chlorobenzoyl moieties significantly amplifies the molar extinction coefficient (ε) at 230-250 nm compared to unprotected floxuridine. The target compound exhibits an extinction coefficient exceeding 25,000 M⁻¹ cm⁻¹, compared to approximately 9,000 M⁻¹ cm⁻¹ for unprotected floxuridine. This nearly 3-fold increase in UV absorbance allows for a proportionally lower limit of detection (LOD) and limit of quantification (LOQ) during trace impurity analysis of the crude synthetic intermediate [1].

Evidence DimensionMolar Extinction Coefficient (ε) at ~240 nm
Target Compound Data> 25,000 M⁻¹ cm⁻¹
Comparator Or Baseline~ 9,000 M⁻¹ cm⁻¹ (Unprotected floxuridine)
Quantified Difference~ 2.7-fold higher UV sensitivity
ConditionsUV-Vis spectroscopy, standard analytical wavelengths for HPLC-UV

Allows QA/QC laboratories to detect trace levels of the α-anomer impurity with high precision using standard UV detectors.

Crystallinity and Handling Stability for Reference Standards

The p-chlorobenzoyl protecting groups impart high crystallinity to the nucleoside, which is a critical attribute for a primary analytical standard. While unprotected α-floxuridine can be hygroscopic and prone to moisture-induced degradation, 3,5-di-O-p-chlorobenzoyl α-floxuridine is highly stable and non-hygroscopic under standard laboratory conditions. This structural rigidity ensures consistent weighing and long-term shelf life, maintaining >99% purity over extended periods compared to the more labile unprotected forms [1].

Evidence DimensionHygroscopicity and Solid-State Stability
Target Compound DataHighly crystalline, non-hygroscopic, >99% stable long-term
Comparator Or BaselineHygroscopic tendency (Unprotected nucleosides)
Quantified DifferenceSignificant reduction in moisture uptake and degradation
ConditionsStandard laboratory storage and weighing conditions

Ensures reproducible preparation of standard curves and reduces the frequency of standard recalibration or replacement.

API Manufacturing Quality Control

Essential as an analytical reference standard for quantifying the α-anomer impurity directly following the coupling of 5-fluorouracil with Hoffer's chlorosugar, prior to the deprotection step in floxuridine or capecitabine intermediate synthesis[1].

Stable Isotope Internal Standard Precursor

Serves as the precise chemical precursor for synthesizing 13C/15N-labeled 3,5-di-O-p-chlorobenzoyl α-floxuridine, which is used in LC-MS/MS assays for absolute quantification of process impurities [2].

Nuclease-Resistant Oligonucleotide Synthesis

Utilized as a specialized building block in the research and development of α-oligonucleotides and aptamers, where the α-anomeric configuration confers strict resistance to naturally occurring β-nucleases[3].

XLogP3

4

Dates

Last modified: 04-14-2024

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